molecular formula C16H18BrN3O B12232246 1-(3-Bromopyridin-2-yl)-4-(3-methoxyphenyl)piperazine

1-(3-Bromopyridin-2-yl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B12232246
M. Wt: 348.24 g/mol
InChI Key: DLZNWQROJAAARL-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-4-(3-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a bromopyridine group and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopyridin-2-yl)-4-(3-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromopyridine and 3-methoxyphenylpiperazine as the primary starting materials.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as potassium carbonate or sodium hydroxide.

    Coupling Reaction: The 3-bromopyridine is coupled with 3-methoxyphenylpiperazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-2-yl)-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)-4-(3-methoxyphenyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropyridin-2-yl)-4-(3-methoxyphenyl)piperazine
  • 1-(3-Fluoropyridin-2-yl)-4-(3-methoxyphenyl)piperazine
  • 1-(3-Iodopyridin-2-yl)-4-(3-methoxyphenyl)piperazine

Uniqueness

1-(3-Bromopyridin-2-yl)-4-(3-methoxyphenyl)piperazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18BrN3O

Molecular Weight

348.24 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)-4-(3-methoxyphenyl)piperazine

InChI

InChI=1S/C16H18BrN3O/c1-21-14-5-2-4-13(12-14)19-8-10-20(11-9-19)16-15(17)6-3-7-18-16/h2-7,12H,8-11H2,1H3

InChI Key

DLZNWQROJAAARL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=CC=N3)Br

Origin of Product

United States

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